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Compound of Interest

Compound Name: 3-Butenyl acetate

Cat. No.: B074799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
butenyl acetate (CeH1002), a valuable building block in organic synthesis. The document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this
data are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 3-butenyl acetate.

Table 1: *"H NMR Spectroscopic Data for 3-Butenyl
Acetate

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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. . Coupling
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(3) (ppm)
(Hz)
J_trans = 17 Hz,
J_cis = 10.5 Hz,
~5.80 ddt 1H H-4 (-CH=CH>) o
J_vicinal = 6.7
Hz
J trans =17 Hz,
H-5a (trans to H- )
~5.10 dg 1H J_geminal = 1.5
4)
Hz
J cis =10.5 Hz,
~5.05 dq 1H H-5b (cis to H-4) J _geminal = 1.5
Hz
4.09 t 2H H-1 (-O-CHz-) J=6.7 Hz
J=6.7 Hz,
2.35 qt 2H H-2 (-CH2-CH=) .
J_allylic= 1.5 Hz
2.05 s 3H H-6 (CH3-C=0) -

Note: Coupling constants for the vinyl group are typical values for terminal alkenes and may
vary slightly.

Table 2: 3*C NMR Spectroscopic Data for 3-Butenyl

Acetate
Solvent: CDCls, Reference: CDCIs (0 77.16 ppm)
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Chemical Shift (8) (ppm)

Carbon Atom Assignment

171.0 C-7 (C=0)
134.5 C-4 (-CH=)
117.5 C-5 (=CH2)
63.8 C-1 (-O-CHz)
33.5 C-2 (-CH2-CH=)
20.9 C-6 (CHs-)

Table 3: Infrared (IR) Spectroscopy Data for 3-Butenyl

Acetate

Sample Preparation: Neat Liquid Film

Wavenumber (cm~?) Intensity Assignment

3079 Medium =C-H stretch (alkene)
2962, 2855 Medium C-H stretch (alkane)

1742 Strong C=0 stretch (ester)

1643 Medium C=C stretch (alkene)

1238 Strong C-O stretch (ester)

995, 918 Strong =C-H bend (alkene, out-of-

plane)

Table 4: Mass Spectrometry (MS) Data for 3-Butenyl

Acetate

lonization Method: Electron lonization (EI)
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. . Putative Fragment
mlz Relative Intensity (%)

Assignment
114 5 [M]* (Molecular lon)
71 15 [M - CHsCOJ*
[CaHs]* (butadiene radical
54 100 cation via McLafferty
rearrangement)
43 80 [CH3CO]J* (acylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile
liquid organic compound such as 3-butenyl acetate. Instrument-specific parameters may
require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 3-butenyl acetate into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Gently swirl the vial to ensure the sample is fully dissolved.

o Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter,
transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height should be
approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
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o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth
according to the manufacturer's guidelines.

o Place the sample into the NMR probe.
o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

o Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For the 3C NMR spectrum, use a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans will be
required due to the lower natural abundance of 13C.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for *H NMR and
the CDCls solvent peak to 77.16 ppm for 3C NMR.

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid Film):

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the
edges to avoid transferring moisture from your fingers.

o Place one to two drops of neat 3-butenyl acetate onto the center of one salt plate.

o Carefully place the second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates. Avoid introducing air bubbles.

e Instrument Setup and Data Acquisition:
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o Obtain a background spectrum of the empty IR spectrometer to account for atmospheric
CO:z and water vapor.

o Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality
spectrum in the range of 4000-400 cm~1.

o After data collection, clean the salt plates thoroughly with a dry, volatile solvent (e.qg.,
anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Prepare a dilute solution of 3-butenyl acetate in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

o Inject a small volume (typically 1 pL) of the solution into the GC-MS system. The GC is
equipped with a capillary column suitable for separating volatile organic compounds (e.g.,
a DB-5ms column).

e Instrument Setup and Data Acquisition:

o The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40
°C) to a higher final temperature to ensure separation of the analyte from the solvent and
any impurities.

o The separated components eluting from the GC column are introduced into the ion source
of the mass spectrometer.

o For electron ionization (EI), the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass
analyzer (e.g., a quadrupole).

o The detector records the abundance of each ion, generating a mass spectrum.
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o The mass spectrum of the GC peak corresponding to 3-butenyl acetate is analyzed to
determine the molecular weight and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 3-butenyl acetate.

Spectroscopic Analysis Workflow for 3-Butenyl Acetate
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Caption: A logical workflow for the spectroscopic analysis of 3-butenyl acetate.

« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Butenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b074799?utm_src=pdf-body
https://www.benchchem.com/product/b074799?utm_src=pdf-body
https://www.benchchem.com/product/b074799?utm_src=pdf-body-img
https://www.benchchem.com/product/b074799?utm_src=pdf-body
https://www.benchchem.com/product/b074799#spectroscopic-data-nmr-ir-ms-for-3-butenyl-acetate
https://www.benchchem.com/product/b074799#spectroscopic-data-nmr-ir-ms-for-3-butenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b074799#spectroscopic-data-nmr-ir-ms-for-3-butenyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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